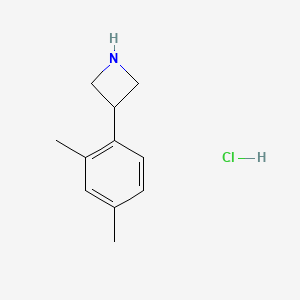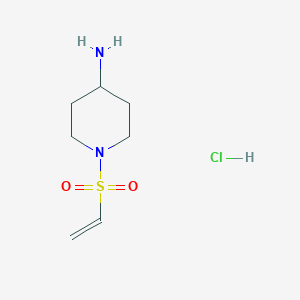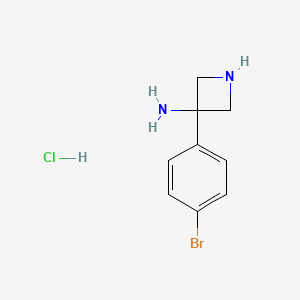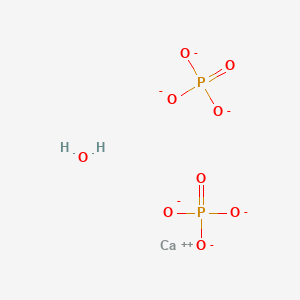
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various chemical reactions. It is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications. The compound contains an alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) typically involves the reaction of a PEG-based precursor with propargyl bromide and t-butyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in the compound reacts with azide-bearing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic or basic conditions to reveal carboxylic acid functionalities.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of alkyne and azide groups.
Acids and Bases: Employed in the hydrolysis of t-butyl ester groups to generate carboxylic acids.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions with azide-bearing molecules.
Carboxylic Acids: Produced upon hydrolysis of the t-butyl ester groups.
Applications De Recherche Scientifique
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its alkyne group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms stable triazole linkages, enabling the conjugation of various molecules. This mechanism is crucial for the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester: Another PEG-based PROTAC linker with similar properties but different protecting groups.
N-(Propargyl-PEG2)-PEG3-t-butyl ester: A branched PEG linker with an alkyne group and a t-butyl ester.
Uniqueness
N-(Propargyl-PEG2)-N-bis(PEG3-t-butyl ester) stands out due to its dual PEG chains, which provide enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile applications in click chemistry and bio-conjugation .
Propriétés
Formule moléculaire |
C33H61NO12 |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H61NO12/c1-8-14-37-20-23-40-17-11-34(12-18-41-24-28-43-26-21-38-15-9-30(35)45-32(2,3)4)13-19-42-25-29-44-27-22-39-16-10-31(36)46-33(5,6)7/h1H,9-29H2,2-7H3 |
Clé InChI |
UMOGPHKYWRLHFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












